molecular formula C24H23NO6S B2751622 Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate CAS No. 406194-90-9

Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate

Cat. No.: B2751622
CAS No.: 406194-90-9
M. Wt: 453.51
InChI Key: GWYOREQFCASZMI-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative featuring a 4-phenoxybenzamido substituent at the 5-position of the thiophene ring. The compound’s design leverages the thiophene scaffold, known for its bioactivity under irradiation, and incorporates a bulky aromatic substituent to enhance target interactions .

Properties

IUPAC Name

diethyl 3-methyl-5-[(4-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO6S/c1-4-29-23(27)19-15(3)20(24(28)30-5-2)32-22(19)25-21(26)16-11-13-18(14-12-16)31-17-9-7-6-8-10-17/h6-14H,4-5H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYOREQFCASZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylthiophene-2,4-dicarboxylic acid with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. This is followed by esterification with ethanol under acidic conditions to yield the final product .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study conducted by the National Cancer Institute (NCI) revealed that the compound exhibited a mean growth inhibition (GI50) value of approximately 15 µM across multiple cancer types, indicating its potential as a therapeutic agent in oncology .

Conductive Polymers

This compound has been explored for its role in the development of conductive polymers. The thiophene moiety enhances electrical conductivity when incorporated into polymer matrices. This property is particularly valuable in applications such as organic photovoltaics and flexible electronic devices .

Dyes and Sensors

The compound's unique chemical structure allows it to act as a dye or sensor material. Its ability to absorb light at specific wavelengths makes it suitable for use in colorimetric sensors and organic light-emitting diodes (OLEDs). Research indicates that modifications to the thiophene backbone can optimize its optical properties for these applications .

Case Study 1: Anticancer Evaluation

A systematic evaluation was performed on this compound against a panel of human cancer cell lines. The study utilized a single-dose assay protocol established by the NCI, revealing that the compound inhibited cell growth significantly in breast and lung cancer models. The findings suggest that further development could lead to new chemotherapeutic agents based on this compound .

Case Study 2: Conductive Polymer Development

In a separate study focusing on material applications, this compound was incorporated into a polymer matrix to create a conductive film. The resulting material demonstrated enhanced conductivity compared to traditional polymers, making it a candidate for use in next-generation electronic devices .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Analogues and Their Properties
Compound Name Substituent at 5-Position Molecular Weight (g/mol) Binding Energy (kcal/mol) Hydrogen Bonds Key Biological Activity References
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate Trifluoroacetyl 409.34* -5.7 2 Antibacterial (AvrRps4)
Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate Phenoxycarbonyl 377.41 N/A N/A Structural analog
Diethyl 3-methyl-5-(3-nitrobenzamido)thiophene-2,4-dicarboxylate 3-Nitrobenzamido 406.41 N/A N/A High logP (3.55)
Diethyl 3-methyl-5-(triphenylphosphoranyleneamino)thiophene-2,4-dicarboxylate Triphenylphosphoranyleneamino 505.58 N/A 1 (N=P bond) Steric hindrance study
Target Compound: Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate 4-Phenoxybenzamido ~437.45* N/A Predicted 2–3 Hypothesized enhanced binding N/A

*Calculated based on substituent contributions.

Substituent Impact on Activity

  • Trifluoroacetyl Analog (Binding Energy: -5.7 kcal/mol) :
    This compound demonstrated near-equivalent binding affinity to ampicillin (-5.8 kcal/mol) against the AvrRps4 effector protein, forming two hydrogen bonds with ASN236 and ARG199 . The electron-withdrawing trifluoroacetyl group likely enhances electrophilic interactions but may reduce solubility.

  • Phenoxycarbonyl Analog: The phenoxycarbonyl group introduces aromaticity and moderate hydrophobicity (logP ~3.5 estimated).
  • 3-Nitrobenzamido Analog :
    With a logP of 3.55 and polar surface area of 98.01 Ų, this derivative balances lipophilicity and hydrogen-bonding capacity. The nitro group may confer redox activity but could pose metabolic stability challenges .

  • Triphenylphosphoranyleneamino Analog: The bulky -N=P(C₆H₅)₃ substituent creates steric hindrance, limiting binding accessibility despite a strong N=P double bond (1.572 Å). This highlights the trade-off between steric bulk and interaction efficacy .
  • This design may improve target affinity compared to smaller substituents.

Biological Activity

Introduction

Diethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2,4-dicarboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of thiophene derivatives known for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes a thiophene ring substituted with a phenoxybenzamide group and two carboxylate esters, which contribute to its biological reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.21 μM
Pseudomonas aeruginosa0.21 μM
Candida albicans0.83 μM
Micrococcus luteusNotable growth inhibition

These findings suggest that the compound could be developed as a potential antimicrobial agent targeting both Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism by which this compound exerts its antimicrobial effects appears to involve multiple pathways:

  • Inhibition of Cell Wall Synthesis : The compound has shown binding affinity to key bacterial enzymes involved in cell wall synthesis, such as MurD and DNA gyrase.
  • Disruption of Membrane Integrity : It may compromise the integrity of microbial membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Molecular docking studies indicate that the compound interacts with nucleic acid synthesis pathways, further inhibiting microbial growth .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against various fungi, particularly those belonging to the Candida genus. The observed antifungal effects are noteworthy given the increasing resistance to traditional antifungal agents.

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines (HaCat and BALB/c 3T3) have shown that while the compound is effective against pathogens, it also exhibits a degree of cytotoxicity. The following table summarizes the IC50 values for human cell lines:

Cell Line IC50 (μM)
HaCat (human keratinocytes)>100
BALB/c 3T3 (murine fibroblasts)>100

These results indicate that while the compound is promising as an antimicrobial agent, further studies are needed to optimize its safety profile for potential therapeutic use .

Case Studies

Several studies have explored the biological activity of thiophene derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various thiophene derivatives and found that those with similar structural motifs exhibited MIC values comparable to those of established antibiotics. The study highlighted the potential for these compounds in treating resistant infections .
  • Cytotoxicity Assessment : Research conducted on related compounds indicated varying degrees of cytotoxicity across different cell lines, emphasizing the need for selective toxicity in therapeutic applications .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact at the molecular level with target proteins involved in bacterial resistance mechanisms .

Q & A

Q. Yield Optimization Strategies :

  • Use high-purity reagents and dry solvents to minimize side reactions.
  • Optimize stoichiometry of coupling agents to reduce steric hindrance from bulky substituents .
  • Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion .

What advanced techniques are used for structural elucidation and crystallographic analysis of this compound?

Q. Basic Research Focus

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and supramolecular packing. SHELX software is employed for refinement, leveraging its robustness in handling small-molecule crystallography .
  • ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement parameters .
  • Complementary techniques include NMR (¹H/¹³C, COSY, HSQC) for confirming functional groups and FT-IR for identifying carbonyl stretches (~1700 cm⁻¹) .

Q. Advanced Consideration :

  • Resolve crystallographic ambiguities (e.g., disordered solvent molecules) using SQUEEZE in PLATON .

How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity, and how can contradictory data across studies be reconciled?

Q. Advanced Research Focus

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance antiproliferative activity by increasing electrophilicity for target binding .
    • Bulky substituents (e.g., -OPh) may reduce solubility, affecting bioavailability in antimicrobial assays .
  • Data Contradictions :
    • Discrepancies in IC₅₀ values across studies often arise from assay variability (e.g., cell line specificity, incubation time). For example, derivatives show Candida albicans inhibition in fungal models but weaker activity in bacterial assays due to membrane permeability differences .
    • Standardize assays using reference compounds (e.g., fluconazole for antifungal tests) to normalize results .

What computational approaches are used to predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina, Glide) models binding poses with targets like protein kinases or DNA gyrase. Focus on hydrogen bonding between the amide group and active-site residues (e.g., Tyr-15 in EGFR) .
  • MD Simulations (GROMACS) assess binding stability over time, identifying key interactions (e.g., π-π stacking with Phe-82) .
  • QSAR Models correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .

How can reaction conditions be tailored to mitigate steric hindrance during amide coupling?

Q. Advanced Research Focus

  • Coupling Agent Selection : Use HATU or PyBOP instead of DCC for sterically hindered substrates, as they form more reactive intermediates .
  • Solvent Optimization : Polar aprotic solvents like DMF improve reagent solubility, while additives (e.g., HOAt) enhance coupling efficiency .
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions, followed by gradual warming to room temperature .

What are the key challenges in scaling up synthesis from milligram to gram scale?

Q. Advanced Research Focus

  • Purification : Transition from column chromatography to recrystallization or fractional distillation for cost-effective scale-up .
  • Exothermic Reactions : Implement cooling systems during esterification to prevent runaway reactions .
  • Byproduct Management : Optimize workup protocols (e.g., aqueous washes) to remove unreacted acyl chlorides or coupling agents .

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Q. Advanced Research Focus

  • pH Sensitivity : The ester groups hydrolyze under alkaline conditions (pH > 10), necessitating neutral buffers in biological assays .
  • Thermal Stability : Decomposition above 150°C requires low-temperature storage (-20°C) and inert atmospheres (N₂) during reactions .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the thiophene ring .

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